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2-(1-Formamidocyclopentyl)acetic

acid

Cat. No.: B13308157

Get Quote

Synthesis, Properties, and Application in
Peptidomimetic Drug Design
Executive Summary
2-(1-Formamidocyclopentyl)acetic acid is a specialized chemical intermediate used primarily

to access 1-aminocyclopentaneacetic acid (a cyclic

-amino acid). Unlike its

-amino acid counterpart (Gabapentin), this scaffold places the amine and carboxyl
functionalities in a 1,3-relationship on a geminally disubstituted cyclopentane ring. This
structural rigidity is highly valued in drug development for restricting the conformational space
of peptide backbones (

torsion angles) and enhancing proteolytic stability.

This guide details the physicochemical profile, a robust synthetic workflow based on the

Reformatsky-Ritter sequence, and the mechanistic rationale for its use in high-value

pharmaceutical synthesis.
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Chemical Identity & Physicochemical Properties
The compound is characterized by a cyclopentane ring bearing a formamido group (

) and an acetic acid side chain at the same carbon (C1). The formyl group acts as a robust
protecting group for the amine, often surviving conditions that cleave other amides, yet
removable under specific acidic conditions.

Table 1: Physicochemical Profile
Property Data / Description

Chemical Name 2-(1-Formamidocyclopentyl)acetic acid

CAS Number 1339775-36-8

Molecular Formula

Molecular Weight 171.19 g/mol

Structure Type
Gem-disubstituted cyclic

-amino acid precursor

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, DMF; Sparingly

soluble in water

pKa (Predicted) Carboxyl: ~4.2 | Amide N-H: ~15 (Non-basic)

Stability Stable under ambient conditions; Hygroscopic

Synthetic Methodology: The Reformatsky-Ritter
Protocol
For researchers requiring high-purity material, the most reliable synthetic route bypasses the

low-yielding alkylation of amino acids. Instead, we utilize a Reformatsky reaction followed by a

modified Ritter reaction. This sequence effectively manages the steric hindrance at the

quaternary C1 center.

Phase 1: Construction of the Carbon Skeleton
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Objective: Synthesize Ethyl 1-hydroxycyclopentaneacetate.

Activation: In a dry 3-neck flask under

, activate Zinc dust (1.2 eq) with trimethylsilyl chloride (TMSCl) in anhydrous THF.

Addition: Add Cyclopentanone (1.0 eq) and Ethyl bromoacetate (1.1 eq) dropwise to the

refluxing zinc suspension. The exotherm initiates the formation of the organozinc reagent.

Workup: Quench with cold dilute

. Extract with diethyl ether. The product, Ethyl 1-hydroxycyclopentaneacetate, is obtained as
an oil.

Phase 2: Nitrogen Installation via Ritter-Type Reaction
Objective: Convert the tertiary alcohol to the formamido-ester using a cyanide source.

Note: Standard Ritter reactions use acetonitrile to yield acetamides. To obtain the formamide,

we utilize Sodium Cyanide (NaCN) in acidic media or Trimethylsilyl cyanide (TMSCN).

Reagent Setup: Dissolve Ethyl 1-hydroxycyclopentaneacetate in Glacial Acetic Acid.

Substitution: Add NaCN (1.5 eq) cautiously. Add Sulfuric Acid (

, conc.) dropwise at 0°C.

Mechanistic Note: The acid generates a tertiary carbocation at C1. The cyanide ion

attacks to form an imidate, which hydrolyzes to the formamide.

Temperature Control: Stir at room temperature for 12 hours.

Hydrolysis (Ester Cleavage): Dilute the reaction mixture with water and heat to 60°C to

hydrolyze the ethyl ester to the free acid, while retaining the formyl group (which is more

stable).

Purification: Recrystallize from Ethyl Acetate/Hexane to yield 2-(1-
Formamidocyclopentyl)acetic acid.
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Diagram 1: Synthetic Workflow
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Caption: Step-wise synthesis via Reformatsky-Ritter sequence to overcome steric hindrance at

the quaternary center.

Mechanistic Insight & Causality
Why the Formyl Group?
In drug development, the formyl group is not merely a byproduct; it is a strategic protecting

group.

Atom Economy: It is the smallest possible amide protecting group.

H-Bonding: The formamido proton (

) serves as a hydrogen bond donor, mimicking the peptide bond in biological assays before
the final deprotection.

Deprotection: Unlike the Acetyl group (which requires harsh acid/base hydrolysis), the

Formyl group can often be removed via mild solvolysis (e.g., Hydrazine or dilute HCl/MeOH),

preserving sensitive side chains.

The Gem-Disubstituted Constraint
The "Thorpe-Ingold Effect" (gem-dimethyl effect) is operative here. The cyclopentane ring

forces the acetic acid and amine substituents into specific conformational preferences.

Pathway: In the Ritter reaction, the formation of the carbocation at C1 is favored by the ring

strain relief (changing from

to
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intermediate). This makes the nucleophilic attack by the nitrile highly efficient compared to
acyclic analogs.

Diagram 2: Mechanistic Pathway (Ritter)
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Caption: Mechanism of nitrogen insertion at the hindered quaternary carbon via carbocation

intermediate.

Applications in Drug Discovery
Peptidomimetics ( -Peptides)
The target molecule is a precursor to 1-aminocyclopentaneacetic acid. When incorporated into

peptide backbones, this

-amino acid induces specific secondary structures (helices/turns) that are distinct from natural

-peptides.

Benefit: High resistance to proteolytic degradation by serum peptidases.

Gabapentinoid Analogs
Researchers utilize this scaffold to synthesize cyclopentyl analogs of Gabapentin.

Gabapentin: 1-(aminomethyl)cyclohexaneacetic acid (

-amino acid).

Target Analog: 1-aminocyclopentaneacetic acid (

-amino acid).

Pharmacology: By altering the ring size (cyclohexyl

cyclopentyl) and the amine spacing (

), researchers modulate binding affinity to the

subunit of voltage-gated calcium channels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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